molecular formula C15H16O6S B1191814 ODM-204

ODM-204

Número de catálogo B1191814
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent.

Aplicaciones Científicas De Investigación

Dual-Action in Prostate Cancer Treatment

ODM-204 is a novel, nonsteroidal compound with promising potential in treating castration-resistant prostate cancer (CRPC). This advanced form of prostate cancer is characterized by high androgen receptor (AR) expression and the continuous activation of the AR signaling axis. ODM-204's dual mechanism of action involves inhibiting CYP17A1, an enzyme essential for the formation of dihydrotestosterone (DHT) and testosterone, and blocking the AR with high affinity and specificity. Research indicates that ODM-204 can inhibit the proliferation of androgen-dependent cells in vitro and reduce tumor growth in vivo. Additionally, in animal studies, ODM-204 has demonstrated the ability to inhibit adrenal and testicular steroid production and potentiate the suppression of circulating testosterone levels when co-administered with leuprolide acetate, an LHRH agonist (Oksala et al., 2018).

Preclinical Efficacy

In preclinical studies, ODM-204 has shown significant efficacy against CRPC. The binding affinity of ODM-204 to the wild-type AR was determined in various settings, and the compound demonstrated potent and functional activity against human AR. The effects of ODM-204 on the growth of androgen-dependent cells and on subcutaneously grafted cells were studied, revealing positive results. These findings underline the potential of ODM-204 as an effective treatment for CRPC, combining CYP17A1 and AR inhibition (Oksala et al., 2015).

Phase I Clinical Trial Insights

A Phase I dose escalation study of ODM-204 in men with metastatic CRPC provided insights into its safety profile and dose-limiting toxicities. Patients were administered various doses of ODM-204 along with prednisone. The study highlighted that ODM-204 was well-tolerated up to the highest evaluated dose. Decreases in testosterone and prostate-specific antigen (PSA) levels suggested preliminary antitumor activity in treating CRPC. However, the pharmacokinetic properties of ODM-204 posed limitations for further development (Peltola et al., 2020).

Propiedades

Fórmula molecular

C15H16O6S

Apariencia

Solid powder

Sinónimos

ODM204;  ODM-204;  ODM 204.; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.